2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base, followed by cyclization to form the desired heterocyclic structure . The reaction is often carried out by refluxing the components in ethanol with ammonium acetate as a catalyst .
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it induces epigenetic modifications that affect gene expression and cellular signaling pathways. As a PI3K inhibitor, it disrupts signaling pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring system but differs in the position of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a different ring fusion pattern and distinct chemical properties
Uniqueness
2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential biological activity. Its ability to act as a dual inhibitor of HDAC and PI3K further distinguishes it from other similar compounds .
Properties
CAS No. |
66547-58-8 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2,5,8,10H,3H2 |
InChI Key |
LCOKLAUTWZZMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=NC(=O)N21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.